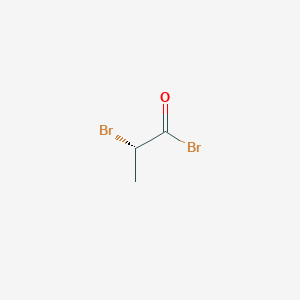

(2S)-2-bromopropanoyl bromide

Description

Foundational Significance of Enantiomerically Pure Reagents in Organic Chemistry

The biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is therapeutically effective, while the other may be inactive or even cause harmful side effects. numberanalytics.com This reality underscores the critical importance of asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically pure or enriched form. numberanalytics.commdpi.com The use of enantiomerically pure reagents, such as chiral auxiliaries or building blocks, is a fundamental strategy in asymmetric synthesis, allowing for the controlled creation of new stereocenters. uwindsor.cauvic.ca

Overview of (2S)-2-Bromopropanoyl Bromide as a Versatile Chiral Building Block

This compound is a specific enantiomer of the α-haloacyl halide 2-bromopropanoyl bromide. cymitquimica.comcymitquimica.com Its structure incorporates a chiral center at the second carbon, which is substituted with a bromine atom. This bifunctionality—a reactive acyl bromide and a stereochemically defined center—makes it a highly valuable reagent. It serves as a versatile chiral building block, enabling chemists to introduce a specific stereochemical configuration into a target molecule through nucleophilic acyl substitution reactions. cymitquimica.comnbinno.com

Table 1: Physicochemical Properties of 2-Bromopropanoyl Bromide

| Property | Value |

|---|---|

| Chemical Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.comontosight.ai |

| Boiling Point | 48-50 °C at 10 mmHg chemicalbook.com |

| Density | 2.061 g/mL at 25 °C chemicalbook.comechemi.com |

| Refractive Index | 1.518 at 20 °C chemicalbook.com |

This table presents key physicochemical properties of the racemic compound, 2-bromopropanoyl bromide.

Historical Context of α-Haloacyl Halide Utility in Stereoselective Transformations

The use of α-haloacyl halides in organic synthesis has a long history. Their utility stems from their ability to participate in a range of chemical transformations, including the synthesis of α-halo ketones, esters, and amides. nbinno.com Historically, these compounds have been instrumental in the development of methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Fischer haloacyl halide method, for instance, has been used in the synthesis of arylamide dendrons. acs.org The advent of enantiomerically pure α-haloacyl halides, like this compound, marked a significant advancement, allowing for these well-established reactions to be conducted with stereochemical control. This has been particularly impactful in the synthesis of complex, biologically active molecules where precise stereochemistry is paramount.

Research Findings and Applications

This compound and its racemic form have been employed in a variety of synthetic applications, highlighting their versatility.

Synthesis

The racemic form of 2-bromopropanoyl bromide can be synthesized by the reaction of propionic acid with bromine and phosphorus tribromide. nbinno.comprepchem.com Another method involves the reaction of propionyl chloride with bromine in the presence of aluminum bromide, which is reported to give a higher yield. nbinno.com The enantiomerically pure this compound is typically prepared from the corresponding (S)-2-bromopropanoic acid.

Reactivity and Applications

The reactivity of 2-bromopropanoyl bromide is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The bromine atom at the α-position also serves as a leaving group in substitution reactions. nbinno.com

Key applications include:

Synthesis of β-ketoesters: The reaction with an ester in the presence of a base yields β-ketoesters, which are important intermediates in the synthesis of pharmaceuticals and natural products. nbinno.com

Synthesis of amides: Reaction with amines in the presence of a base like triethylamine (B128534) produces amides. nbinno.com This has been utilized in the preparation of 3-(2-bromopropionyl)-2-oxazolidone derivatives. chemicalbook.comcymitquimica.comfishersci.ca

Synthesis of ketones: Reaction with Grignard reagents can be used to prepare ketones. nbinno.com

Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) and to prepare macroinitiators. For example, it has been used to create a cellulose (B213188) macroinitiator by direct acylation. chemicalbook.comcymitquimica.comfishersci.ca It has also been used to synthesize bromoester-terminated poly(3-hexylthiophene). chemicalbook.comcymitquimica.comfishersci.ca

Table 2: Spectroscopic Data for 2-Bromopropanoyl Bromide

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR | Spectrum available chemicalbook.com |

| Mass Spectrum | Data available from NIST nist.gov |

| Near IR | Spectrum available nih.gov |

This table indicates the availability of spectroscopic data for the racemic compound.

This compound stands out as a powerful and versatile chiral building block in the landscape of modern organic synthesis. Its ability to introduce a defined stereocenter through reliable and well-understood reactions makes it an invaluable tool for chemists. The foundational principles of asymmetric synthesis, which underscore the importance of enantiomerically pure reagents, are perfectly exemplified by the utility of this compound. As the demand for enantiopure pharmaceuticals and complex materials continues to grow, the role of chiral acyl halides like this compound in enabling stereoselective transformations will undoubtedly remain central to the advancement of chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromopropanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHORFDXDLILE-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for 2s 2 Bromopropanoyl Bromide and Its Enantiomers

Enantioselective Synthetic Pathways to (2S)-2-Bromopropanoyl Bromide Precursors

Enantioselective synthesis aims to create the desired chiral molecule directly from prochiral or achiral starting materials, often employing chiral catalysts or reagents. A prominent strategy for accessing enantiopure α-halo acids is through the use of the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids.

One of the most established methods for synthesizing (S)-2-bromopropanoic acid involves the diazotization of a naturally occurring amino acid, (S)-alanine (often referred to as L-alanine). This reaction is typically performed by treating the amino acid with sodium nitrite (B80452) (NaNO₂) and an excess of potassium bromide (KBr) in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through an Sɴ2-type mechanism where the diazonium group, formed from the primary amine, is displaced by a bromide ion. This nucleophilic substitution generally occurs with an inversion of stereochemistry at the α-carbon, meaning that (S)-alanine would yield (R)-2-bromopropanoic acid. To obtain the desired (S)-enantiomer, the starting material would need to be (R)-alanine (D-alanine). The stereochemical outcome can be influenced by reaction conditions, but this pathway provides a reliable route to the enantioenriched precursor. Good yields and excellent enantiopurities have been reported for the synthesis of various enantioenriched α-bromo acids from their corresponding protected α-amino acids.

| Starting Material | Reagents | Product | Reported Outcome |

| (R)-Alanine (D-Alanine) | 1. NaNO₂, KBr, H₂SO₄ | (S)-2-Bromopropanoic acid | Provides access to the (S)-enantiomer via stereospecific conversion. |

| Protected α-amino acids | Diazotization reagents | Enantioenriched α-bromo acids | Good yields and excellent enantiopurities observed for various substrates. |

Resolution Strategies for Racemic 2-Bromopropanoyl Bromide

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is not feasible. Therefore, resolution strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Classical Resolution via Diastereomeric Salts A widely used method for resolving racemic carboxylic acids, such as 2-bromopropanoic acid, is through the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base, such as naturally occurring alkaloids like brucine (B1667951) or synthetic amines like (R)-1-phenylethylamine. The reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid.

Enzymatic Kinetic Resolution Kinetic resolution is a highly efficient method that utilizes enzymes, most commonly lipases, as chiral catalysts. These biocatalysts can differentiate between the two enantiomers of a racemic substrate, selectively catalyzing the reaction of one enantiomer at a much faster rate than the other. For resolving

Mechanistic Investigations and Reactivity Profiles of 2s 2 Bromopropanoyl Bromide

Nucleophilic Acyl Substitution Reactions with Stereochemical Considerations

The most common reaction pathway for acyl halides is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the bromide leaving group to regenerate the carbonyl double bond. When using the chiral reagent (2S)-2-bromopropanoyl bromide, the stereocenter at the α-carbon is typically unaffected during this process, as the reaction occurs at the adjacent carbonyl carbon. However, the stereochemical implications become significant when the reagent is used to synthesize more complex chiral molecules.

Formation of Chiral Carboxylic Esters and Anhydrides

This compound reacts readily with alcohols and carboxylic acids (or their carboxylate salts) to form the corresponding esters and anhydrides. These reactions proceed through the standard nucleophilic acyl substitution mechanism. The stereochemical integrity of the α-carbon in the acyl bromide is generally maintained.

The synthesis of esters from acyl halides is an efficient and often irreversible process. The reaction of this compound with an alcohol (alcoholysis) yields a (2S)-2-bromopropanoate ester. If a chiral, non-racemic alcohol is used, a pair of diastereomers will be formed, which can often be separated to yield diastereomerically pure compounds. This strategy is fundamental in asymmetric synthesis, where the chiral acyl group is used to control the formation of new stereocenters or to resolve racemic mixtures.

Similarly, reaction with a carboxylate anion produces a mixed anhydride. These anhydrides are themselves potent acylating agents and can be used in subsequent stereoselective transformations.

Synthesis of Chiral Amides and Peptidomimetics

The reaction of this compound with ammonia (B1221849) or primary/secondary amines (aminolysis) yields chiral (2S)-2-bromopropanamides. This reaction is particularly important in the synthesis of peptides and peptidomimetics, where maintaining stereochemical purity is paramount.

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the amino acid or acylating agent. While the standard nucleophilic acyl substitution mechanism at the carbonyl carbon does not directly involve the chiral center, the reaction conditions (e.g., presence of base) can sometimes lead to epimerization. Therefore, the development of racemization-free coupling methods is a key area of research. Using this compound as a chiral building block allows for the introduction of an α-bromo-propionyl moiety, which can be further functionalized to create unnatural amino acids or peptide analogues.

To achieve high stereoselectivity, chiral auxiliaries are often employed. One prominent strategy involves reacting 2-bromopropionyl bromide with a chiral oxazolidinone auxiliary. The resulting 3-(2-bromopropionyl)-2-oxazolidone exists as a mixture of diastereomers that can be separated. The diastereomerically pure precursor can then be used in highly stereoselective reactions, such as Reformatsky reactions, to produce complex chiral molecules like key intermediates for 1β-methylcarbapenem antibiotics with high diastereomeric ratios.

Stereocontrolled Ketone and Acid Derivative Formation

This compound can be converted into chiral ketones through reaction with organometallic reagents, such as organocuprates (Gilman reagents) or in some cases, Grignard reagents. The reaction with a Grignard reagent, for example, can yield a ketone like 2-butanone (B6335102) or 2-pentanone. For stereocontrolled synthesis, the choice of reagent and reaction conditions is critical to avoid side reactions and maintain the stereochemical integrity of the α-carbon. The use of less reactive organometallic reagents, like organocuprates, is often preferred to prevent over-addition to the ketone product.

The synthesis of α-chiral ketones is a significant goal in organic chemistry, and methods involving the catalytic enantioselective synthesis from starting materials like carboxylic acids are an area of active research. This compound represents a pre-functionalized chiral starting material for such syntheses.

Elucidation of Reaction Mechanisms Involving α-Bromine as a Leaving Group

Besides reacting at the carbonyl center, this compound can undergo nucleophilic substitution at the α-carbon, where the α-bromine atom acts as the leaving group. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.

The key features of an SN2 reaction are:

A single, concerted step: The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Backside attack: The nucleophile approaches the α-carbon from the side opposite to the C-Br bond.

Inversion of configuration: The backside attack forces the other three substituents on the α-carbon to "flip over" like an umbrella in the wind, resulting in an inversion of the stereochemistry at that center. This is also known as a Walden inversion.

Therefore, when a nucleophile attacks the α-carbon of this compound, the product will have the (R) configuration at that carbon. This stereospecific outcome is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of various functional groups with a predictable stereochemical arrangement. For example, reaction with an amine nucleophile at the α-carbon would yield an (R)-α-amino acid derivative.

The rate of the SN2 reaction is sensitive to steric hindrance around the α-carbon. For this compound, the substrate is a secondary halide, where SN2 reactions are feasible but may be slower than for primary halides.

Table 1: Comparison of Reaction Mechanisms at Different Sites of this compound

| Feature | Nucleophilic Acyl Substitution | SN2 Reaction at α-Carbon |

| Reaction Site | Carbonyl Carbon | α-Carbon |

| Mechanism | Two steps (Addition-Elimination) | One step (Concerted) |

| Intermediate | Tetrahedral Intermediate | Transition State |

| Stereochemistry | Retention of configuration at α-carbon | Inversion of configuration at α-carbon |

| Product Type | Ester, Amide, Anhydride, etc. | α-Substituted propionyl bromide |

Stereoelectronic Effects on Reaction Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a subtle but important role in the reactions of this compound. The conformation of the molecule can influence the accessibility of the two electrophilic sites—the carbonyl carbon and the α-carbon.

For nucleophilic acyl substitution, the preferred conformation of the acyl bromide will place the C-Br bond in a position that minimizes steric hindrance for the incoming nucleophile's trajectory towards the carbonyl carbon's π* orbital.

In the case of the SN2 reaction at the α-carbon, the alignment of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br σ* antibonding orbital is crucial for the backside attack. The transition state of the SN2 reaction has a trigonal bipyramidal geometry, and its stability is influenced by the electronic properties of the substituents. The electron-withdrawing carbonyl group adjacent to the α-carbon activates it towards nucleophilic attack, making the SN2 reaction more favorable than in a simple secondary alkyl bromide.

Kinetic and Thermodynamic Studies of Transformations

Acyl bromides are highly reactive carboxylic acid derivatives, second only to acyl iodides. This high reactivity is due to the excellent leaving group ability of the bromide ion, which is a very weak base. Consequently, nucleophilic acyl substitution reactions involving this compound are generally thermodynamically favorable and kinetically fast.

Detailed kinetic studies on the hydrolysis of similar alkyl halides, such as 2-bromo-2-methylpropane, have been used to distinguish between SN1 and SN2 mechanisms. For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). In contrast, an SN1 reaction rate depends only on the concentration of the substrate (first-order kinetics).

For this compound, the following kinetic profiles would be expected:

Nucleophilic Acyl Substitution: The reaction rate would depend on the nucleophilicity of the attacking species and the concentration of both reactants. The reaction is typically very fast, often requiring low temperatures for control.

SN2 at α-Carbon: The rate law would be second-order: rate = k[this compound][Nucleophile]. The rate constant 'k' would be sensitive to the steric bulk of the substrate and the nucleophile, as well as the solvent used. Polar aprotic solvents are generally preferred for SN2 reactions.

Thermodynamically, the conversion of a highly energetic acyl bromide to more stable derivatives like esters, amides, or carboxylic acids is a strongly exothermic process. This provides a significant driving force for these reactions to proceed to completion.

Applications of 2s 2 Bromopropanoyl Bromide in Asymmetric Synthesis

Role as a Chiral Auxiliary and Ligand Precursor

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. (2S)-2-Bromopropanoyl bromide is a key building block for the synthesis of such auxiliaries.

The primary strategy for employing this compound in this context is through its reaction with existing chiral molecules to form diastereomeric intermediates that act as advanced chiral auxiliaries. A prominent example involves the acylation of chiral 2-oxazolidinones. stackexchange.com These oxazolidinones, often derived from readily available amino acids, react with 2-bromopropionyl bromide to form N-(2-bromopropionyl)-2-oxazolidinones. stackexchange.comresearchgate.netnih.gov When a single enantiomer of the oxazolidinone is used, the acylation with racemic 2-bromopropionyl bromide produces a mixture of diastereomers, which can typically be separated by chromatography. stackexchange.com These separated, chirally pure N-acyl oxazolidinones are then used as highly effective chiral synthons.

The synthesis process is generally straightforward: the chiral oxazolidinone is treated with 2-bromopropionyl bromide, often in the presence of a non-nucleophilic base, to yield the acylated product. This approach effectively transfers the chirality of the oxazolidinone to a new molecule that can guide further stereoselective reactions.

Once the chiral N-(2-bromopropionyl)-2-oxazolidinone auxiliary is synthesized and isolated in diastereomerically pure form, it can direct the stereochemistry of various transformations. The bulky chiral group on the oxazolidinone ring effectively shields one face of the molecule, forcing reagents to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.

One significant application is in the synthesis of 1β-methylcarbapenem antibiotic intermediates. stackexchange.com In a key step, the chiral 3-(2-bromopropionyl)-2-oxazolidone undergoes a Reformatsky reaction with 4-acetoxy-β-lactam in the presence of zinc. This reaction proceeds with high stereoselectivity, yielding the desired 1β-methyl substituted β-lactam with high diastereomeric ratios. stackexchange.com

Another common diastereoselective transformation is the alkylation of the enolate derived from the N-acyl oxazolidinone. Deprotonation with a strong base forms a rigid, chelated enolate, and subsequent reaction with an electrophile, such as an alkyl halide, occurs with a predictable stereochemical outcome.

| Chiral Auxiliary Precursor | Reaction Type | Key Outcome | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 3-(2-bromopropionyl)-2-oxazolidone | Reformatsky Reaction | Synthesis of 1β-methylcarbapenem intermediates | β:α up to 95:5 | stackexchange.com |

| N-propionyl oxazolidinone (alkylated) | Enolate Alkylation | Formation of α-substituted carboxylic acids | Typically >98:2 |

Enantioselective Transformations

Beyond its use in creating separable diastereomeric auxiliaries, this compound can be involved in transformations that directly generate an enantiomeric excess in the product.

Chiral acylating agents are widely used in the kinetic resolution of racemic alcohols and amines. In this process, one enantiomer of the substrate reacts faster with the chiral reagent than the other, allowing for the separation of the unreacted, enantioenriched substrate from the acylated product. As a chiral acyl halide, this compound is a suitable candidate for such resolutions, as it readily reacts with alcohols and amines to form esters and amides, respectively. nih.gov This method can be particularly valuable for producing enantiopure alcohols and amines, which are crucial intermediates in the pharmaceutical industry.

The construction of α-substituted carbonyl compounds with high stereocontrol is a fundamental challenge in organic synthesis. The use of chiral auxiliaries derived from 2-bromopropionyl bromide provides a reliable solution. As detailed in section 4.1.2, the diastereoselective alkylation of enolates formed from N-(2-bromopropionyl)-2-oxazolidinones is a powerful method for creating a new stereocenter α to the carbonyl group. After the alkylation step, the chiral auxiliary can be cleaved hydrolytically, yielding an enantiomerically enriched α-substituted carboxylic acid.

While 2-bromopropionyl bromide is a known reagent for preparing β-ketoesters, its specific application in the asymmetric construction of these motifs is less commonly documented. uwo.ca The primary asymmetric strategies for β-ketoesters often rely on other methods, such as the catalytic asymmetric α-amination or α-fluorination of existing β-ketoesters.

In the field of polymer science, this compound and its derivatives serve as crucial initiators for Atom Transfer Radical Polymerization (ATRP), a form of controlled radical polymerization. researchgate.netnih.gov ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures.

The 2-bromopropionyl group is an effective initiating moiety for the polymerization of various monomers, particularly acrylates. researchgate.netnih.gov By attaching this group to a substrate, such as a polymer backbone or a surface, a "macroinitiator" is formed. For instance, chiral polythiophene chains with terminal hydroxyl groups can be reacted with 2-bromopropionyl bromide to introduce bromoester groups. stackexchange.com These functionalized polymers can then initiate the growth of a second polymer block, leading to the formation of block copolymers with specific and controllable chiroptical properties. stackexchange.com The chirality originating from the (2S)-2-bromopropanoyl group can influence the helical structure or aggregation of the resulting polymer chains.

| Application | Substrate/Monomer | Function of this compound | Outcome | Reference |

|---|---|---|---|---|

| Block Copolymer Synthesis | Acrylates | Forms macroinitiator on a chiral polymer backbone | Block copolymers with specific chiroptical properties | stackexchange.com |

| Surface Modification | Various vinyl monomers | Acts as a surface-bound initiator | Controlled growth of polymer brushes from a surface | |

| Cellulose (B213188) Functionalization | Acrylates | Forms a cellulose macroinitiator | Grafting of polymer chains from cellulose | researchgate.net |

Generation of Macrophotoinitiators for Controlled Polymer Synthesis

Information regarding the specific application of this compound in the generation of macrophotoinitiators is not present in the provided search results.

Application in Single Electron Transfer Living Radical Polymerization (SET-LRP)

This compound, and more generally 2-bromopropionyl bromide, serves as a crucial component in a multi-step process to synthesize well-defined block copolymers via Single Electron Transfer Living Radical Polymerization (SET-LRP). This method involves the initial synthesis of a macroinitiator, which is a polymer chain designed to initiate the polymerization of a second monomer.

A key application involves a combination of Cationic Ring-Opening Polymerization (CROP) and SET-LRP. In this process, 2-bromopropionyl bromide is first used as an initiator for the CROP of 2-ethyl-2-oxazoline (EtOx). This initial step produces a well-defined poly(2-ethyl-2-oxazoline) (PEtOx) chain with a reactive end-group, effectively creating a PEtOx macroinitiator.

This macroinitiator is then utilized in the second stage to initiate the SET-LRP of various acrylate monomers. The bromine-terminated PEtOx chain activates the SET-LRP mechanism, leading to the growth of a second polymer block from the end of the PEtOx chain. This versatile technique allows for the synthesis of block copolymers, such as those containing blocks of PEtOx and poly(methyl acrylate) or other acrylates. Researchers have investigated the effects of solvent and catalyst concentration on this SET-LRP step to optimize the reaction conditions for producing polymers with controlled molecular weights and low polydispersity.

The table below summarizes the results from a study where a PEtOx macroinitiator, synthesized using a 2-bromopropionyl bromide initiator, was used for the SET-LRP of methyl acrylate (MA).

| Entry | Macroinitiator | Monomer | Solvent | Catalyst System | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | PEtOx-Br | MA | Acetonitrile | Cu(0)/Me6TREN | 24 | >95 | 1890 | 1.18 |

| 2 | PEtOx-Br | MA | Acetonitrile | Cu(0)/Me6TREN | 48 | >95 | 1780 | 1.15 |

Mn = Number-average molecular weight; PDI = Polydispersity Index. Data reflects conditions run in an oil bath and microwave reactor, respectively.

This two-step approach, combining CROP initiated by 2-bromopropionyl bromide with a subsequent SET-LRP, provides a powerful and adaptable platform for creating advanced polymer architectures like block copolymers.

Synthetic Utility in Complex Chemical Systems and Natural Product Synthesis

Building Block for Chiral Heterocyclic Compounds

The stereochemically defined nature of (2S)-2-bromopropanoyl bromide makes it an attractive starting material for the asymmetric synthesis of chiral heterocyclic compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The reagent allows for the introduction of a chiral center that can direct the stereochemical outcome of subsequent cyclization reactions.

One notable application is in the synthesis of chiral 2-oxopiperazines. These heterocycles are considered privileged scaffolds in medicinal chemistry due to their conformational constraints, which can lead to improved binding affinity and selectivity for biological targets. The synthesis often involves the reaction of this compound with an amino acid ester. The initial acylation of the amino group is followed by an intramolecular nucleophilic substitution, where the nitrogen of the amino acid backbone displaces the bromide to form the piperazinone ring. This strategy provides a stereocontrolled route to enantioenriched 2-oxopiperazines, which are valuable intermediates for the synthesis of more complex drug candidates.

Similarly, this compound can be employed in the synthesis of other chiral heterocycles such as morpholin-2-ones and thiomorpholin-2-ones. By reacting the acyl bromide with chiral amino alcohols or amino thiols, a subsequent intramolecular cyclization can afford the corresponding six-membered heterocyclic rings with a controlled stereocenter. The inherent chirality of the starting material is effectively transferred to the final heterocyclic product, providing an efficient pathway to these important structural motifs.

Strategic Intermediate in Total Synthesis of Chiral Natural Products

The quest for efficient and stereoselective total syntheses of complex natural products often relies on the use of readily available chiral building blocks. This compound serves as a valuable chiral synthon, enabling the introduction of a key stereocenter early in a synthetic sequence. While specific, documented examples of its use in the total synthesis of complex natural products are not extensively reported in readily accessible literature, its potential is evident from its reactivity profile.

For instance, in hypothetical synthetic routes towards complex alkaloids or macrolides, the (2S)-2-bromopropionyl unit could be incorporated to establish a specific stereochemistry that is crucial for the biological activity of the target molecule. The acyl bromide functionality allows for facile coupling with amine or alcohol moieties within a synthetic intermediate, while the chiral bromide can then be used for subsequent carbon-carbon or carbon-heteroatom bond formations, extending the molecular framework in a stereocontrolled manner.

The application of such chiral building blocks is a cornerstone of modern total synthesis, allowing for more convergent and efficient synthetic strategies. The commercial availability of enantiomerically pure this compound makes it an attractive option for synthetic chemists tackling the challenges of natural product synthesis.

Development of Advanced Polymeric Materials with Defined Architectures

In the realm of polymer chemistry, this compound has found significant application as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This has enabled the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures such as block and graft copolymers.

Functionalization of Nanocellulose and Biopolymers

A significant area of research has been the functionalization of nanocellulose and other biopolymers using 2-bromopropionyl bromide (the stereochemistry is not always specified in the literature, but the principle applies to the (2S)-isomer). The hydroxyl groups on the surface of cellulose (B213188) can be esterified with 2-bromopropionyl bromide to introduce ATRP initiating sites. nih.gov This modification transforms the hydrophilic biopolymer into a macroinitiator that can be used to graft a wide variety of synthetic polymers from its surface.

This surface-initiated ATRP allows for the creation of hybrid materials that combine the desirable properties of the natural biopolymer (e.g., biodegradability, high strength) with the functionalities of the synthetic polymer (e.g., hydrophobicity, thermal responsiveness). For example, grafting hydrophobic polymers from nanocellulose can improve its dispersibility in non-polar polymer matrices, leading to enhanced mechanical properties of the resulting composite materials. nih.govrsc.org

The table below summarizes the effect of incorporating 2-bromopropionyl bromide-functionalized cellulose nanofibrils (Br-CNFs) as a polyol in polyurethane synthesis.

| Br-CNF Content (wt%) | Elastic Modulus (MPa) | Tensile Strength (MPa) | Strain (%) |

| 0 | 2.6 | 5.4 | 490 |

| 0.3 | 8.3 | 21.1 | 755 |

| 0.5 | 6.0 | 15.7 | 539 |

This data demonstrates a significant improvement in the mechanical properties of polyurethanes with the incorporation of a small amount of Br-CNFs, followed by a decrease at higher concentrations. rsc.org

Synthesis of Well-Defined Block and Graft Copolymers

This compound can be used to initiate the polymerization of a first monomer block. The resulting polymer chain retains a bromine end-group which can then be used to initiate the polymerization of a second monomer, leading to the formation of a well-defined block copolymer. This sequential polymerization approach allows for precise control over the composition and length of each block.

In the context of graft copolymers, as mentioned with nanocellulose, molecules containing hydroxyl or amine groups can be functionalized with this compound to create macroinitiators. Subsequent ATRP of a monomer from these initiating sites results in the formation of a graft copolymer with a backbone derived from the initial molecule and grafted side chains of the polymerized monomer. This "grafting from" approach is a powerful tool for creating polymers with complex and tailored architectures.

Mechanistic Transformation in Polymer Synthesis

The key mechanistic transformation involving this compound in polymer synthesis is its role as an initiator in ATRP. The process is initiated by the abstraction of the bromine atom by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical on the α-carbon of the propionyl group, which then initiates the polymerization of a vinyl monomer.

The transition metal complex in the higher oxidation state (e.g., Cu(II)Br₂) can then reversibly deactivate the growing polymer chain by donating the bromine atom back. This reversible activation-deactivation equilibrium is the hallmark of ATRP, and it allows for the simultaneous growth of many polymer chains, leading to polymers with low polydispersity. The stereocenter in the this compound initiator is retained at the beginning of the polymer chain, which can be of interest for applications where chirality at the chain end is important, such as in the synthesis of chiral liquid crystalline polymers or for influencing the self-assembly of block copolymers.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of electronic structures. mdpi.com DFT methods calculate the electron density of a system to determine its energy and, consequently, its various chemical properties. For (2S)-2-bromopropanoyl bromide, DFT can be employed to predict a range of fundamental characteristics that govern its reactivity.

Key applications of DFT for this molecule include the determination of its optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge. The calculation of the molecular electrostatic potential (MESP) map, for instance, can visually identify the electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl carbon and the carbon atom bonded to the bromine are expected to be highly electrophilic, a feature that DFT calculations can quantify.

Furthermore, DFT is instrumental in calculating global and local reactivity descriptors. These descriptors, such as chemical potential, hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For example, a study on halogen atom transfer reactions involving acyl radicals has utilized DFT to predict reaction barriers, demonstrating the feasibility of such computational approaches for related systems. rsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | 2.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -10.5 eV | Relates to the molecule's ability to donate electrons; a lower value suggests lower reactivity as a nucleophile. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; a low-lying LUMO indicates high electrophilicity. |

| HOMO-LUMO Gap | 9.3 eV | A large gap suggests high kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar organic halides; it is not derived from a specific published study on this compound.

Molecular Dynamics and Docking Simulations of this compound Derivatives

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov For derivatives of this compound, MD simulations can be particularly insightful.

For instance, if a derivative of this compound is designed as a potential inhibitor for an enzyme, MD simulations can be used to study its binding stability within the enzyme's active site. chemrxiv.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They can also shed light on the conformational changes that both the ligand and the protein may undergo upon binding.

Molecular docking is a related computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Docking algorithms can screen virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity for a target receptor. The resulting binding poses can then be used as starting points for more rigorous MD simulations to assess their stability and dynamics.

Table 2: Illustrative Molecular Docking and MD Simulation Results for a Hypothetical this compound Derivative

| Parameter | Result | Implication |

| Binding Affinity (Docking) | -8.5 kcal/mol | Strong predicted binding to the target receptor. |

| Key Interacting Residues | TYR 122, SER 210, LEU 245 | Identifies the specific amino acids in the binding site that are crucial for interaction. |

| RMSD of Ligand (MD) | 1.2 Å | Indicates high stability of the ligand's binding pose over the course of the simulation. |

| Number of H-Bonds (MD) | 2-3 | Quantifies a key type of stabilizing interaction. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from docking and MD studies.

Elucidation of Transition States and Reaction Pathways

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org Computational chemistry provides powerful tools for locating and characterizing transition states, thereby elucidating reaction pathways and predicting reaction rates. vscht.cz For a reactive molecule like this compound, which can undergo various nucleophilic substitution reactions, understanding the transition states is crucial for predicting stereochemical outcomes.

Using quantum mechanical methods like DFT, researchers can model the entire reaction coordinate for a given transformation, such as the reaction of this compound with a nucleophile. oregonstate.edu These calculations can determine the geometry of the transition state and its energy relative to the reactants and products, which corresponds to the activation energy of the reaction. For chiral molecules, this is particularly important for understanding stereoselectivity, as different reaction pathways (e.g., S(_N)2 inversion or retention of configuration) will proceed through distinct transition states. nih.gov

For example, in an S(_N)2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously associated with the chiral carbon center. oregonstate.eduresearchgate.net DFT calculations can precisely model this five-coordinate carbon species and calculate its vibrational frequencies to confirm that it is a true transition state (characterized by a single imaginary frequency).

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| S(_N)2 Inversion | Cyanide | Acetonitrile | 15.2 | Inversion of stereochemistry at the chiral center. |

| S(_N)2 Retention | - | - | 25.8 | Retention pathway is significantly less favorable. |

| S(_N)1 | Water | Water | 22.5 | Racemization via a carbocation intermediate. |

Note: The values in this table are for illustrative purposes to demonstrate how computational methods can be used to compare the feasibility of different reaction mechanisms.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-2-bromopropanoyl bromide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and are sensitive to the stereochemical environment of the nuclei.

In the ¹H NMR spectrum, the methine proton (CH) at the chiral center (C2) is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl (CH₃) protons, in turn, would present as a doublet, being split by the single methine proton. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.

The ¹³C NMR spectrum is simpler, anticipated to show three distinct signals corresponding to the methyl carbon, the chiral methine carbon, and the carbonyl carbon. The chemical shift of the carbon atom bonded to bromine (C2) will be significantly downfield due to the halogen's deshielding effect.

To determine enantiomeric purity, NMR can be employed in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). Reaction of a sample of this compound with a chiral alcohol, for instance, would produce a mixture of diastereomeric esters. These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of enantiomeric excess.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH(Br)- | ~4.5 - 5.0 | Quartet (q) | ~7.0 |

| ¹H | -CH₃ | ~1.9 - 2.2 | Doublet (d) | ~7.0 |

| ¹³C | C=O | ~165 - 170 | Singlet | N/A |

| ¹³C | -CH(Br)- | ~40 - 45 | Singlet | N/A |

| ¹³C | -CH₃ | ~20 - 25 | Singlet | N/A |

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These two techniques are complementary and together offer a more complete picture of the molecule's vibrational modes.

The FTIR spectrum is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl bromide group. This peak is typically found at a high wavenumber, generally in the range of 1780-1815 cm⁻¹, due to the electron-withdrawing effect of the adjacent bromine atom. Other significant absorptions include those for C-H stretching and bending vibrations of the methyl and methine groups. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, is particularly useful for identifying non-polar bonds. While the polar C=O bond will also be Raman active, C-C and C-Br bonds can also be effectively characterized. The combination of both IR and Raman data allows for a comprehensive structural confirmation of the molecule.

Table 2: Key Vibrational Frequencies for 2-Bromopropanoyl bromide

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (sp³) | 2950 - 3000 | Medium | Medium-Strong |

| C=O Stretch (Acyl Bromide) | 1780 - 1815 | Very Strong | Medium |

| C-H Bend | 1370 - 1470 | Medium | Medium |

| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |

| C-Br Stretch | 500 - 600 | Strong | Strong |

Mass Spectrometry Techniques (EIMS, HREIMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound, both low-resolution Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) are employed.

The molecular formula of 2-bromopropanoyl bromide is C₃H₄Br₂O, with a molecular weight of approximately 215.87 g/mol . A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak will appear as a characteristic cluster of peaks at m/z values corresponding to the different combinations of these isotopes (M, M+2, M+4) with relative intensities of approximately 1:2:1.

HREIMS allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the unambiguous confirmation of the elemental composition.

The fragmentation of the molecular ion under electron ionization typically proceeds through several pathways. Alpha-cleavage is a common fragmentation route for carbonyl compounds and alkyl halides. This can involve the loss of a bromine radical (Br•), the acyl bromide group (•COBr), or the methyl radical (•CH₃). The resulting fragment ions provide further evidence for the compound's structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-Bromopropanoyl bromide

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 214, 216, 218 | [CH₃CHBrCOBr]⁺• | - |

| 135, 137 | [CH₃CHCOBr]⁺ | Br• |

| 107, 109 | [CH₃CHBr]⁺ | •COBr |

| 79, 81 | [Br]⁺ | CH₃CHCO• |

| 43 | [CH₃CO]⁺ | •CHBrBr |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with the enantiomers of a compound.

This compound possesses a carbonyl chromophore adjacent to its stereocenter. This arrangement is known to give rise to a "Cotton effect" in both ORD and CD spectroscopy, which is a characteristic change in optical rotation or a distinct absorption band in the region of the chromophore's electronic transitions. Specifically, the n→π* transition of the carbonyl group, which typically occurs in the UV region around 280-330 nm, is expected to produce a Cotton effect.

The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter. For instance, a positive Cotton effect in the ORD spectrum is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength. The amplitude of the CD signal or the magnitude of the optical rotation is proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By calibrating with an enantiomerically pure standard, CD or ORD can be used as a rapid and sensitive method for determining the enantiomeric purity of a sample.

While specific experimental data for this compound is not widely available, the principles of the octant rule, an empirical method for predicting the sign of the Cotton effect in chiral ketones, can be conceptually applied to understand the relationship between its stereochemistry and its chiroptical properties.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are paramount for the separation and quantification of enantiomers, thereby allowing for the precise assessment of the enantiomeric purity of this compound. Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.

Chiral GC is another highly effective method, particularly for volatile compounds. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, resulting in their separation. Due to the high reactivity of acyl bromides, derivatization to a more stable species, such as an ester, may be necessary prior to GC analysis. This indirect approach involves reacting the acyl bromide with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral column.

The choice between HPLC and GC depends on the volatility and thermal stability of the compound or its derivatives. Both methods, when coupled with appropriate detectors (e.g., UV for HPLC, Mass Spectrometry for GC), provide accurate quantification of the enantiomeric ratio and are thus crucial for quality control in the synthesis and use of this compound.

Prospective Research Avenues for 2s 2 Bromopropanoyl Bromide

Innovation in Green Chemistry Approaches for Synthesis and Transformations

Traditional synthesis routes to 2-bromopropionyl bromide often involve reagents like phosphorus tribromide or thionyl chloride in conjunction with bromine, which raise environmental and safety concerns. prepchem.comgoogle.com The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic methods.

Future research could focus on developing catalytic, atom-economical methods for the synthesis of (2S)-2-bromopropanoyl bromide. This might involve the use of solid-supported reagents or catalysts that can be easily recovered and recycled. Additionally, exploring alternative, less hazardous brominating agents could significantly improve the green credentials of the synthesis.

A promising avenue is the use of bio-based feedstocks. For instance, research has shown the synthesis of 2-bromopropionic acid from lactide, a derivative of lactic acid, using ionic liquids as both solvent and brominating agent. researchgate.net Adapting such methodologies to produce the acyl bromide directly from renewable resources would be a significant advancement in sustainable chemistry. The development of one-pot syntheses from readily available chiral precursors would also align with green chemistry principles by reducing waste and energy consumption.

Exploration of Novel Catalytic Systems for Enantioselective Reactions

The stereocenter in this compound makes it a key component in asymmetric synthesis. While it can be used to introduce a chiral center, the development of novel catalytic systems that can utilize this and other prochiral substrates to generate new stereocenters with high enantioselectivity is a burgeoning field of research.

Recent advancements in catalysis have demonstrated the potential for highly enantioselective reactions that form stereogenic carbon-bromine bonds. nih.gov For example, novel bifunctional catalysts derived from BINOL have been shown to promote highly enantioselective bromolactonizations. nih.gov Similarly, primary aminothiourea derivatives have been successfully employed as catalysts in the enantioselective alkylation of aldehydes, proceeding through an SN1 pathway. nih.gov

Future research could explore the development of catalysts specifically designed to work in concert with this compound to achieve dynamic kinetic resolutions or desymmetrization of prochiral substrates. The design of catalysts that can control the stereochemical outcome of reactions involving the acyl bromide functionality would open up new synthetic pathways to complex chiral molecules. Investigation into peptide-based catalysts for enantioselective bromination also presents a novel approach to achieving high stereoselectivity. semanticscholar.org

Expansion into Functional Materials and Nanotechnology

The reactivity of 2-bromopropionyl bromide makes it an excellent candidate for the surface modification of materials, leading to the creation of novel functional materials and applications in nanotechnology.

A significant area of recent research has been the use of 2-bromopropionyl bromide to functionalize cellulose (B213188) nanofibrils (Br-CNFs). nih.govescholarship.orgrsc.org This one-pot esterification process renders the cellulose hydrophobic and allows for its dispersal in organic solvents, opening up applications in coatings and films. escholarship.orgrsc.orgrsc.org These modified nanocelluloses have been shown to act as reinforcing agents in polymers like polyurethanes, significantly enhancing their mechanical properties. nih.gov The bromoester groups introduced can also serve as initiators for atom transfer radical polymerization (ATRP), allowing for the grafting of polymer chains from the cellulose surface. fishersci.comsigmaaldrich.com

Future research could expand on these findings by exploring the functionalization of other nanomaterials, such as nanoparticles and nanotubes, with this compound. This could lead to the development of new composite materials with tailored properties for applications in electronics, sensing, and biomedicine. The chirality of the molecule could also be exploited to create chiral surfaces with specific recognition properties. Furthermore, the synthesis of polymer/nanoparticle composites, such as those containing silver bromide nanoparticles, could lead to materials with tunable antimicrobial properties. psu.edu

In-depth Mechanistic Understanding through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. An integrated approach, combining experimental techniques with computational chemistry, can provide detailed insights into reaction pathways, transition states, and the factors governing stereoselectivity. mdpi.comsciepub.comsmu.edu

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction profiles, calculate activation energies, and visualize molecular orbitals. sciepub.comresearchgate.net This can help in understanding, for example, the nuances of SN2 reaction mechanisms involving bromide substitution. mdpi.com Experimental studies, including kinetic analyses and isotopic labeling, can then be used to validate the computational models. researchgate.net

Q & A

Q. What are the standard laboratory synthesis methods for (2S)-2-bromopropanoyl bromide?

Methodological Answer: this compound is typically synthesized via bromination of (S)-lactic acid derivatives. A common protocol involves reacting (S)-2-hydroxypropanoic acid with phosphorus tribromide (PBr₃) under anhydrous conditions. For example, in the synthesis of a BRD4 inhibitor, researchers used 2-bromopropanoyl bromide as an intermediate by reacting it with DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at 0°C to room temperature, followed by acetonitrile reflux for acyl transfer . Key steps include:

Q. How should this compound be stored and handled to prevent decomposition?

Methodological Answer: Due to its high reactivity and moisture sensitivity:

- Storage: Store in amber glass bottles under inert gas (argon) at –20°C. Use airtight seals to prevent hydrolysis.

- Handling: Conduct reactions in anhydrous solvents (e.g., DCM, THF) and under inert atmosphere. Avoid exposure to alcohols, water, or strong bases, which can trigger violent decomposition .

- Safety: Use a fume hood, nitrile gloves, and splash goggles. Neutralize spills with sodium bicarbonate or dry sand .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify bromine-induced deshielding. For this compound, expect a doublet for the chiral center (δ ~4.5 ppm in ¹H NMR) and carbonyl resonance (δ ~170 ppm in ¹³C NMR) .

- IR Spectroscopy: Confirm the acyl bromide group (C=O stretch ~1800 cm⁻¹) and absence of OH bands .

- X-ray Crystallography: Resolve stereochemistry and solid-state interactions (e.g., hydrogen bonding with bromide ions, as seen in related N-chiral ammonium salts) .

Advanced Research Questions

Q. How can researchers control the stereochemical integrity of this compound during reactions?

Methodological Answer:

- Chiral Pool Strategy: Start from enantiopure (S)-lactic acid to preserve configuration during bromination.

- Reaction Optimization: Use low temperatures (0–5°C) and non-polar solvents (e.g., hexane) to minimize racemization.

- Analytical Monitoring: Employ chiral HPLC (e.g., Chiralpak IC column) or polarimetry to track enantiomeric excess (e.e.) .

- Case Study: In synthesizing scopolamine derivatives, strict control of reaction time and stoichiometry maintained >98% e.e. .

Q. What are common side reactions encountered when using this compound as an acylating agent, and how can they be mitigated?

Methodological Answer:

- Hydrolysis: Rapid reaction with water forms 2-bromopropanoic acid. Mitigate by using molecular sieves or anhydrous solvents.

- Alcoholysis: Unwanted esterification with alcohols. Pre-activate substrates with bases (e.g., DIPEA) to direct acylation over nucleophilic substitution .

- Dimerization: Occurs in polar aprotic solvents. Add catalytic DMAP (4-dimethylaminopyridine) to accelerate desired acylation .

Q. What strategies are effective in analyzing the solid-state structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve stereochemistry and intermolecular interactions. For example, in N-chiral ammonium salts, Br⁻ anions form O–H⋯Br hydrogen bonds (2.9–3.1 Å), stabilizing the crystal lattice .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~120°C for acyl bromides).

- Powder XRD: Confirm phase purity and crystallinity after derivatization .

Q. How is this compound utilized in asymmetric catalysis or chiral drug synthesis?

Methodological Answer:

- Pharmaceutical Intermediates: Used to synthesize prilocaine (local anesthetic) and γ-sodium oxybate (sedative) by acylating amine or hydroxyl groups in enantioselective steps .

- Case Study: In BRD4 inhibitor synthesis, it acylated a pyridine precursor to introduce a bromoacetyl group critical for target binding .

- Mechanistic Insight: The bromine atom enhances electrophilicity, enabling efficient acylation of sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.